The Discovery and Synthesis of Quizartinib (AC220): A Technical Guide
The Discovery and Synthesis of Quizartinib (AC220): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quizartinib (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML), particularly in patients harboring FLT3 internal tandem duplication (ITD) mutations. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of quizartinib. It details the medicinal chemistry efforts that led to its development from a bis-aryl urea lead compound, outlines a comprehensive synthetic route, and presents key quantitative data on its biological activity. Furthermore, this guide includes detailed experimental protocols for relevant assays and visualizes critical signaling pathways and workflows to support further research and development in this area.
Discovery and Lead Optimization
The development of quizartinib originated from a screening effort to identify potent and selective FLT3 inhibitors. Early FLT3 inhibitors often lacked specificity, leading to off-target effects and limiting their therapeutic window. The initial lead compound was a bis-aryl urea derivative, which, while potent, required optimization to enhance its pharmacokinetic properties and water solubility.
Medicinal chemistry efforts focused on modifying the lead structure to improve its drug-like characteristics. This involved the removal of a carboxamide group and the introduction of a morpholinoethoxy group to increase solubility.[1] This structure-activity relationship (SAR) guided optimization led to the identification of AC220, later named quizartinib, which demonstrated superior potency, selectivity, and pharmacokinetic profile compared to the initial lead and other contemporary FLT3 inhibitors.[1]
Chemical Synthesis of Quizartinib
The chemical synthesis of quizartinib (N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][3]benzothiazol-2-yl]phenyl}urea) can be accomplished through a multi-step process. A representative synthetic route is outlined below, based on reported methods.[4][5]
Synthesis Workflow
Caption: Synthetic workflow for quizartinib.
Synthesis of 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][2][3]benzothiazole-2-yl]aniline (Intermediate 9)
-
Step 1: Synthesis of 4-[2-(4-nitrophenoxy)ethyl]morpholine (4) : 4-Nitrophenol is reacted with 4-(2-chloroethyl)morpholine hydrochloride via nucleophilic substitution.[5]
-
Step 2: Synthesis of 4-[2-(4-Morpholinyl)ethoxy]aniline (5) : The nitro group of intermediate 4 is reduced to an amine by hydrogenation using a palladium on carbon (Pd/C) catalyst.[5]
-
Step 3: Synthesis of 7-[2-(4-morpholinyl)ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b][2][3]benzothiazole (8) : Intermediate 5 undergoes a two-step cyclization to form the imidazo[2,1-b][2][3]benzothiazole core.[5]
-
Step 4: Synthesis of Intermediate 9 : The nitro group of intermediate 8 is reduced using iron powder and ammonium chloride to yield the key aniline intermediate 9 .[5]
Synthesis of Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate (Intermediate 11)
3-amino-5-t-butyl-isoxazole is treated with phenyl chloroformate to produce the carbamate intermediate 11 .[5]
Final Synthesis of Quizartinib
Intermediate 9 is reacted with intermediate 11 to form the final product, quizartinib, which can then be converted to its dihydrochloride salt.[5] The overall yield reported for this route is approximately 55% based on the initial starting material, 4-nitrophenol.[5]
Mechanism of Action
Quizartinib is a type II tyrosine kinase inhibitor that selectively targets the FLT3 receptor.[6] It binds to the inactive conformation of the FLT3 kinase domain, adjacent to the ATP-binding pocket, thereby preventing the receptor from adopting its active conformation.[4] This inhibition of FLT3 autophosphorylation blocks downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. The suppression of these pathways ultimately leads to the induction of apoptosis in FLT3-ITD-positive leukemic cells.
FLT3 Signaling Pathway and Inhibition by Quizartinib
Caption: Quizartinib inhibits FLT3 signaling.
Quantitative Data
The biological activity of quizartinib has been extensively characterized through various in vitro and in vivo studies. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition and Cellular Activity of Quizartinib
| Parameter | Value | Cell Line/System | Reference(s) |
| FLT3 Binding Affinity (Kd) | 1.6 nM | Biochemical Assay | [7] |
| FLT3-WT Autophosphorylation IC50 | 4.2 nM | RS4;11 cells | [8] |
| FLT3-ITD Autophosphorylation IC50 | 1.1 nM | MV4-11 cells | [8] |
| MV4-11 Cell Proliferation IC50 | 0.56 nM | MV4-11 (FLT3-ITD) | [9] |
| MOLM-13 Cell Proliferation IC50 | 0.62 nM | MOLM-13 (FLT3-ITD) | [10] |
| MOLM-14 Cell Proliferation IC50 | 0.38 nM | MOLM-14 (FLT3-ITD) | [10] |
Table 2: Kinase Selectivity of Quizartinib
| Kinase | Kd (nM) | Reference(s) |
| FLT3 | 1.6 | [7] |
| KIT | <10 | [11] |
| PDGFRα | >10-fold selective vs FLT3 | [8] |
| PDGFRβ | >10-fold selective vs FLT3 | [8] |
| RET | >10-fold selective vs FLT3 | [8] |
| CSF-1R | >10-fold selective vs FLT3 | [8] |
Table 3: Clinical Trial Efficacy Data (QuANTUM-First Trial)
| Endpoint | Quizartinib + Chemo | Placebo + Chemo | HR (95% CI) | p-value | Reference(s) |
| Median Overall Survival | 31.9 months | 15.1 months | 0.78 (0.62-0.98) | 0.032 | [12] |
| Complete Remission (CR) Rate | 55% | 55% | - | - | |
| Median Duration of CR | 38.6 months | 12.4 months | - | - |
Experimental Protocols
FLT3 Kinase Inhibition Assay (FLT3 Autophosphorylation)
Objective: To determine the in vitro potency of quizartinib in inhibiting FLT3 autophosphorylation in a cellular context.
Materials:
-
FLT3-expressing leukemia cell lines (e.g., MV4-11 for FLT3-ITD, RS4;11 for FLT3-WT)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Quizartinib stock solution (in DMSO)
-
FLT3 ligand (for FLT3-WT stimulation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-FLT3, anti-total-FLT3
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture FLT3-expressing cells to the desired density.
-
For ligand-induced phosphorylation, serum-starve cells (e.g., 0.5% FBS overnight).
-
Treat cells with a serial dilution of quizartinib for a specified time (e.g., 2 hours).
-
For FLT3-WT cells, stimulate with FLT3 ligand (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before lysis.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration of lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies against phospho-FLT3 and total FLT3.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize phospho-FLT3 signal to total FLT3.
-
Plot the percentage of inhibition against quizartinib concentration and determine the IC50 value.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the effect of quizartinib on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, MOLM-14)
-
Cell culture medium
-
Quizartinib stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
-
Compound Treatment:
-
Add serial dilutions of quizartinib to the wells. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the DMSO control (100% viability).
-
Plot the percentage of viability against quizartinib concentration and determine the IC50 value.
-
Conclusion
Quizartinib (AC220) represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its discovery through a focused medicinal chemistry effort resulted in a highly potent and selective FLT3 inhibitor with favorable pharmacokinetic properties. The chemical synthesis of quizartinib is a multi-step process that has been optimized for efficiency. Its mechanism of action, involving the inhibition of FLT3 autophosphorylation and downstream signaling, is well-characterized. The quantitative data from preclinical and clinical studies underscore its efficacy. This technical guide provides a comprehensive resource for researchers in the field of oncology and drug development, offering detailed insights into the science behind quizartinib and practical protocols for its further investigation.
References
- 1. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 3. ch.promega.com [ch.promega.com]
- 4. Synthesis of Quizartinib [cjph.com.cn]
- 5. m.youtube.com [m.youtube.com]
- 6. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
